molecular formula C11H16ClFN2 B1519524 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride CAS No. 1269054-41-2

1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride

Cat. No. B1519524
M. Wt: 230.71 g/mol
InChI Key: WIVOMAMIRMXCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride” is a chemical compound . It has a molecular formula of C11H16ClFN2 and an average mass of 230.710 Da . It is offered by Benchchem for research use.


Molecular Structure Analysis

The molecular structure of “1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride” consists of a pyrrolidine ring attached to a fluorophenyl group . The compound has a molecular formula of C11H16ClFN2 and an average mass of 230.710 Da .

Scientific Research Applications

Chemical Synthesis and Catalysis

In chemical synthesis, derivatives of 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride serve as pivotal intermediates. For instance, the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates highlights the compound's utility in developing compounds with significant antiosteoclast activity, offering potential applications in osteoporosis treatment and bone health (G. S. Reddy et al., 2012). Similarly, the compound's derivatives have been explored in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, underscoring its relevance in catalysis and organometallic chemistry (Gavin W. Roffe et al., 2016).

Biological and Pharmacological Research

In biological contexts, novel derivatives like 1-(1-benzoylpiperidin-4-yl)methanamine have shown promise as serotonin 5-HT1A receptor-biased agonists, presenting a new avenue for antidepressant drug development with robust antidepressant-like activity (J. Sniecikowska et al., 2019). Additionally, the compound's framework has been utilized in designing selective and orally efficacious inhibitors of the Met kinase superfamily, illustrating its potential in cancer therapeutics (G. M. Schroeder et al., 2009).

Imaging and Sensing

Compounds based on the 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride scaffold have also found applications in imaging. For instance, iron(III) complexes with derivatives have been explored for cellular imaging and photocytotoxicity, opening up possibilities in photodynamic therapy and diagnostic imaging (Uttara Basu et al., 2014).

Material Science and Anion Recognition

In materials science, derivatives like tri-(2-picolyl)amine-modificated triarylborane have been synthesized to distinguish cyanide and fluoride anions in aqueous solutions, demonstrating the compound's versatility in developing sensitive and selective chemical sensors (Yufeng Zhang et al., 2019).

properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVOMAMIRMXCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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